(1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester
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Overview
Description
(1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester is a complex organic compound with a unique structure that includes an acetylamino group, a trichloroethyl group, and a phosphonic acid dimethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester typically involves multiple steps. One common method includes the reaction of 1-acetylamino-2,2,2-trichloroethanol with phosphonic acid dimethyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
(1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a compound with fewer oxygen atoms.
Scientific Research Applications
(1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid esters and trichloroethyl derivatives. Examples include:
- (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester
- (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dipropyl ester
Uniqueness
What sets (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
CAS No. |
42343-97-5 |
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Molecular Formula |
C6H11Cl3NO4P |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)acetamide |
InChI |
InChI=1S/C6H11Cl3NO4P/c1-4(11)10-5(6(7,8)9)15(12,13-2)14-3/h5H,1-3H3,(H,10,11) |
InChI Key |
IJDXCQYFCRKZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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